molecular formula C7H7BrClN B13022948 3-Bromo-6-(chloromethyl)-2-methylpyridine

3-Bromo-6-(chloromethyl)-2-methylpyridine

Cat. No.: B13022948
M. Wt: 220.49 g/mol
InChI Key: XBKXLBQFHZTLPR-UHFFFAOYSA-N
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Description

3-Bromo-6-(chloromethyl)-2-methylpyridine: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring. It is widely used in various fields of chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(chloromethyl)-2-methylpyridine typically involves the bromination and chloromethylation of 2-methylpyridine. One common method includes the following steps:

    Bromination: 2-Methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Chloromethylation: The brominated product is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 6-position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chloromethylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-(chloromethyl)-2-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines with different functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include hydrogenated pyridines.

Scientific Research Applications

Chemistry: 3-Bromo-6-(chloromethyl)-2-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(chloromethyl)-2-methylpyridine involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

  • 3-Bromo-6-chloro-7-methylchromone
  • 6-Bromo-3-chloropicolinic acid
  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Comparison: 3-Bromo-6-(chloromethyl)-2-methylpyridine is unique due to the presence of both bromine and chloromethyl groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and chemical properties compared to similar compounds. For example, 3-Bromo-6-chloro-7-methylchromone has a chromone ring structure, which affects its reactivity and applications. Similarly, 6-Bromo-3-chloropicolinic acid and 3-Bromo-6-chloroimidazo[1,2-b]pyridazine have different ring structures and functional groups, leading to variations in their chemical behavior and uses.

Biological Activity

3-Bromo-6-(chloromethyl)-2-methylpyridine is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activities. This compound is characterized by its ability to interact with various biological targets, particularly through enzyme inhibition pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound contains a pyridine ring substituted with bromine and chloromethyl groups, which enhance its reactivity and biological interactions. The molecular formula is C₇H₈BrClN, and its structure allows for diverse chemical transformations that are crucial for drug development.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is vital in drug metabolism, and inhibition can lead to significant drug-drug interactions, impacting pharmacokinetics and safety profiles in drug development.

Table 1: Inhibition of Cytochrome P450 Enzymes

EnzymeInhibition TypeReference
CYP1A2Competitive
CYP3A4Non-competitive

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features contribute to its ability to penetrate bacterial membranes and inhibit growth .

Case Study: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of several pyridine derivatives, this compound demonstrated significant inhibitory effects against both planktonic cells and biofilms of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be notably low compared to standard antibiotics .

Applications in Drug Development

Given its biological activity, this compound serves as a valuable scaffold in medicinal chemistry. Its derivatives are being investigated for potential therapeutic applications in treating infections caused by resistant bacteria and for developing novel anticancer agents due to their ability to induce apoptosis in cancer cells .

Table 2: Potential Therapeutic Applications

Application TypeDescription
AntimicrobialTreatment against resistant bacterial strains
AnticancerInduction of apoptosis in cancer cell lines
Drug MetabolismModulation of drug interactions

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

3-bromo-6-(chloromethyl)-2-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,4H2,1H3

InChI Key

XBKXLBQFHZTLPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CCl)Br

Origin of Product

United States

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